N-(2-Methylbenzyl)-1-butanamine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Preservative Properties
Parabens, including benzyl paraben, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals due to their antimicrobial properties. Despite controversies regarding their health effects, parabens have been utilized since the mid-1920s, indicating their established role in preserving the shelf life of various products (Haman, Dauchy, Rosin, & Munoz, 2015).
Anesthetic and Analgesic Applications
Compounds like ketamine hydrochloride, known for their anesthetic and analgesic properties, have been used in medical settings for decades. The role of NMDA receptors in pain processing has led to a resurgence in clinical interest in NMDA receptor antagonists, highlighting the potential therapeutic applications of related compounds in pain management (Schmid, Sandler, & Katz, 1999).
Hallucinogenic Properties and Toxicity Studies
Some benzyl-substituted phenethylamines, such as 25C-NBOMe, are known for their potent hallucinogenic properties and have been the subject of toxicity studies. These studies highlight the importance of understanding the pharmacological and toxicological properties of such compounds, which could inform safety assessments and regulatory decisions for related chemicals (Kamińska, Świt, & Malek, 2020).
Environmental Impact and Removal Techniques
Research on the environmental fate and removal of compounds such as N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater underlines the environmental implications of chemical pollutants. This body of work also explores methods for mitigating the environmental impact of such compounds, which could be relevant for understanding the ecological footprint of "N-(2-Methylbenzyl)-1-butanamine hydrochloride" and similar substances (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-8-6-5-7-11(12)2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACKDZUIXKXCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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